Sulfapyridine D4 CAS number, exact mass, and molecular weight
Sulfapyridine D4 CAS number, exact mass, and molecular weight
An In-Depth Technical Guide to Sulfapyridine-D4 for Advanced Bioanalytical Applications
This guide provides an in-depth technical overview of Sulfapyridine-D4, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. Tailored for researchers, analytical scientists, and drug development professionals, this document elucidates the core principles behind its application, offers detailed experimental protocols, and ensures a comprehensive understanding of its role in modern bioanalytical workflows.
Executive Summary: The "Gold Standard" Internal Standard
Sulfapyridine-D4 is the deuterated analog of Sulfapyridine, an active metabolite of the drug Sulfasalazine. Its primary and critical application is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms creates a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer. Because it is chemically and physically almost identical to the analyte, it serves as the ideal control for variations throughout the entire analytical process, from sample extraction to instrumental analysis. This ability to correct for matrix effects and procedural inconsistencies is why stable isotope-labeled (SIL) standards are considered the "gold standard" in regulated and research bioanalysis[1][2].
Physicochemical and Structural Properties
The precise identity of Sulfapyridine-D4 is critical for its application. It is important to note that different CAS numbers may exist depending on the position of the deuterium labels. The location of the isotopic labels is a key determinant of the standard's stability and suitability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇D₄N₃O₂S | [3] |
| Molecular Weight | 253.31 g/mol | [3][4] |
| Exact Mass | 253.0823 u | |
| CAS Number (Benzene-d4) | 1189863-86-2 | [3][5][6] |
| IUPAC (Benzene-d4) | 4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide | [3][6] |
| CAS Number (Pyridine-d4) | 2748541-54-8 | [4][7] |
| IUPAC (Pyridine-d4) | 4-amino-N-(pyridin-2-yl-d4)benzenesulfonamide | [7] |
| Appearance | Pale Yellow to White Solid | [6] |
| Isotopic Purity | Typically ≥98% | [2][8] |
Structural Clarification: The two primary forms of Sulfapyridine-D4 differ in the placement of the deuterium atoms.
-
CAS 1189863-86-2 : Deuterium atoms are located on the benzene ring. This position is generally stable and not prone to back-exchange.
-
CAS 2748541-54-8 : Deuterium atoms are on the pyridine ring.
For use as an internal standard, the deuterium atoms must be on a chemically stable part of the molecule, avoiding sites that could undergo hydrogen-deuterium exchange with solvents, such as -OH or -NH groups[2]. Both commercially available forms of Sulfapyridine-D4 fulfill this requirement.
The Rationale: Why Deuterated Internal Standards are Essential for LC-MS
The fundamental principle of using a deuterated internal standard is to add a known quantity of the IS to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process[2]. The IS and the analyte then proceed through every step—extraction, evaporation, reconstitution, and injection—together.
The Causality Behind This Choice:
-
Correction for Extraction Inefficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS. Since the final measurement is the ratio of the analyte signal to the IS signal, this ratio remains constant even if the absolute recovery is less than 100%[2][9].
-
Mitigation of Matrix Effects: Biological matrices like plasma or tissue homogenates are complex and contain many endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, is a major source of variability and inaccuracy[8][10]. Because the deuterated IS has virtually identical chromatographic retention time and ionization properties to the analyte, it experiences the exact same matrix effects. This allows the IS to normalize the analyte signal, providing a true and accurate measurement[2][9].
-
Normalization of Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for, as both the analyte and the IS are affected equally in each injection[2].
This comprehensive correction at every stage of the workflow is what makes the use of a stable isotope-labeled internal standard a self-validating system, leading to unparalleled precision and accuracy in quantitative results[1].
Experimental Protocol: Quantification of Sulfapyridine in Human Plasma
This section provides a representative, step-by-step protocol for the analysis of Sulfapyridine in a biological matrix using Sulfapyridine-D4 as the internal standard. This method is adapted from validated bioanalytical procedures[11][12].
Materials and Reagents
-
Sulfapyridine analytical standard
-
Sulfapyridine-D4 (Internal Standard)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Human Plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfapyridine and Sulfapyridine-D4 in methanol to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the Sulfapyridine stock solution with 50:50 Methanol:Water to prepare a series of working standards for the calibration curve (e.g., ranging from 100 ng/mL to 100,000 ng/mL).
-
Internal Standard Working Solution (500 ng/mL): Dilute the Sulfapyridine-D4 stock solution in 50:50 Methanol:Water. This solution will be added to all samples.
Sample Preparation: Protein Precipitation & SPE
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the Internal Standard Working Solution (500 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 300 µL of methanol containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further purification.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Transfer to an autosampler vial for analysis.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Agilent or Shimadzu UPLC/HPLC System |
| Column | Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v)[12] |
| Flow Rate | 0.450 mL/min[12] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Elution | Time 0-1 min: 5% B; 1-4 min: linear to 95% B; 4-5 min: hold at 95% B; 5.1-7 min: return to 5% B. |
Mass Spectrometer Parameters (MRM)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Shimadzu-8040, Sciex API series)[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| Sulfapyridine | Q1: 250.1 -> Q3: 156.1 |
| Sulfapyridine-D4 | Q1: 254.1 -> Q3: 160.1 |
| Dwell Time | 100 ms |
Bioanalytical Workflow Visualization
The following diagram illustrates the complete workflow for the quantitative analysis of Sulfapyridine using Sulfapyridine-D4 as an internal standard.
Caption: Bioanalytical workflow for Sulfapyridine quantification using a deuterated internal standard.
Data Analysis and System Validation
The output from the LC-MS/MS is a chromatogram showing the peak areas for both the analyte (Sulfapyridine) and the internal standard (Sulfapyridine-D4).
-
Ratio Calculation: The ratio of the analyte peak area to the IS peak area is calculated for every sample.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratios of the calibrator samples against their known concentrations. A linear regression with a weighting factor (commonly 1/x²) is applied.
-
Quantification: The concentrations of the unknown samples and QCs are determined by interpolating their peak area ratios from the calibration curve.
A Self-Validating System: The protocol's integrity is confirmed by adhering to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: The calibration curve must have a correlation coefficient (r²) of >0.99[13].
-
Accuracy & Precision: The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% for the Lower Limit of Quantitation)[12][13].
-
Selectivity: No interfering peaks should be present at the retention times of the analyte and IS in blank matrix samples.
-
Stability: The analyte must be proven to be stable under various conditions (e.g., freeze-thaw cycles, long-term storage)[13].
The consistent performance of the QCs within these accepted limits validates the results of the unknown samples within the same analytical run.
Conclusion
Sulfapyridine-D4 is an indispensable tool for the accurate and precise quantification of Sulfapyridine in complex biological matrices. Its near-identical physicochemical properties to the unlabeled analyte allow it to perfectly compensate for analytical variability, particularly from matrix effects and sample recovery. By understanding the principles behind its use and implementing a robust, validated LC-MS/MS protocol as outlined in this guide, researchers and drug development professionals can generate high-quality, reliable, and defensible bioanalytical data.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biotailor.[Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
Sulfapyridine-d4 | CAS No : 1189863-86-2. Pharmaffiliates.[Link]
-
Sulfapyridine-D4 | CAS 2748541-54-8. Veeprho.[Link]
- Dhareshwar, S. S., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
-
Patel, B. N., et al. (2011). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. PubMed.[Link]
-
Kellermann, T. S., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. ResearchGate.[Link]
-
Kellermann, T. S., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. PubMed.[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. klivon.com [klivon.com]
- 5. CAS 1189863-86-2: Sulfapyridine-d4 | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
